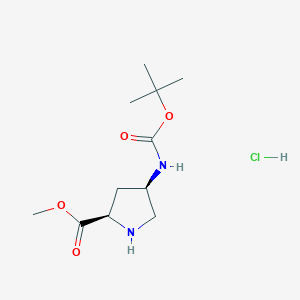

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Description

“(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride” is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors.

Properties

IUPAC Name |

methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYJRIAHJXTNC-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662569 | |

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279038-36-6 | |

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈ClN₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 1279038-36-6

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its reactivity and biological interactions.

Antiviral Properties

Research indicates that compounds similar to (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride exhibit antiviral properties. A patent describes the compound's potential in treating viral infections, particularly highlighting its efficacy against various viral strains through mechanisms that may involve inhibition of viral replication pathways .

Inhibition of Liver Fibrosis

A recent study investigated the compound's effect on liver fibrosis. The results demonstrated significant inhibitory activity on collagen production in hepatic stellate cells, suggesting a role in mitigating liver fibrosis. The compound was shown to reduce protein levels of fibronectin and COL1A1 in a dose-dependent manner following stimulation with TGFβ1 . This points to its potential therapeutic application in liver diseases characterized by fibrosis.

In Vitro Studies

-

Study on LX-2 Cells :

- Objective : To evaluate the inhibitory effects on LPS-induced activation of LX-2 cells.

- Findings : The compound significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA at various concentrations (50, 100, 200, and 500 µmol/L), indicating its potential as an antifibrotic agent .

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Compounds : Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, compounds structurally similar to (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate have been explored for their efficacy against viral infections, particularly in the development of treatments for diseases like hepatitis and HIV .

- IRAK4 Inhibitors : The compound has been investigated as a potential inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases and certain cancers. Inhibiting IRAK4 can modulate inflammatory responses and may lead to therapeutic advancements in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Synthesis of Bioactive Molecules : The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo selective reactions allows for the creation of complex structures that can be tailored for specific biological activities .

Synthetic Methodologies

- Diastereoselective Synthesis : The synthesis of this compound often involves diastereoselective reactions that yield high purity products. Techniques such as alkylation reactions using methyl bromide have been optimized to achieve moderate to high yields while maintaining stereochemical integrity .

- Amide Bond Formation : This compound can be utilized in amide bond formation processes, which are crucial in drug development for creating peptide-based therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions without compromising the integrity of the pyrrolidine core .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate were effective against certain viral strains in vitro. The mechanism involved inhibition of viral replication through interference with viral polymerases.

Case Study 2: IRAK4 Inhibition

In preclinical trials, compounds based on this structure showed promise as IRAK4 inhibitors. These compounds were able to reduce pro-inflammatory cytokine levels in animal models, suggesting potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- CAS Number : 1279032-67-5

- Storage : Recommended at 2–8°C in a dark, inert atmosphere to prevent degradation .

- Solubility : Provided as a 10 mM solution in research settings; solubility data indicates 3.5619 mL required for a 1 mM solution .

The compound’s stereochemistry (2R,4R configuration) is critical for its role in enantioselective synthesis, where minor structural changes can significantly alter biological activity or synthetic utility.

The compound belongs to a family of pyrrolidine derivatives with varying stereochemistry and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Differences and Implications :

Stereochemistry: The (2R,4R) and (2S,4S) isomers share identical molecular formulas but differ in spatial arrangement, which can drastically affect their interactions in chiral environments (e.g., enzyme binding pockets) . The (2S,4R) isomer lacks the hydrochloride salt, reducing its molecular weight (244.29 vs.

Functional Group Variations :

- The (2R,4S)-isomer (CAS 1279039-34-7) replaces the methyl ester with a hydroxymethyl group, increasing hydrophilicity and altering reactivity in coupling reactions .

Synthetic Utility: Hydrochloride salts (e.g., target compound and (2S,4S)-isomer) are preferred for improved crystallinity and handling in solid-phase peptide synthesis . The (2S,4R)-isomer’s free base form (CAS 473806-21-2) may offer advantages in non-polar reaction media .

Safety and Handling :

- Hazard statements (H302, H315, etc.) are consistent across hydrochloride-containing analogs, emphasizing the need for proper protective measures during use .

Q & A

Basic Research Questions

Q. What are the key safety precautions and personal protective equipment (PPE) required when handling this compound?

- Methodological Answer :

- Ventilation : Always use a fume hood or well-ventilated workspace to avoid inhalation of dust or vapors .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use a NIOSH-approved P95 respirator for particulate exposure or an OV/AG/P99 cartridge for higher vapor concentrations .

- Storage : Store in a cool, dry place away from heat sources and oxidizers. Keep containers tightly sealed to prevent moisture absorption or degradation .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. What are the recommended synthetic routes and purification methods for this compound?

- Methodological Answer :

- Synthesis : Typical routes involve Boc-protection of the pyrrolidine amine followed by esterification. For example, coupling tert-butoxycarbonyl (Boc) anhydride with the amino-pyrrolidine intermediate under basic conditions (e.g., DMAP or triethylamine) .

- Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>98%) or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis, and what techniques validate the (2R,4R) configuration?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to enforce the desired diastereomeric ratio. Monitor reaction progress via chiral HPLC .

- Validation :

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration (e.g., using Cu-Kα radiation; R-factor <0.05) .

- NMR Analysis : Compare H and C NMR chemical shifts with literature data for (2R,4R) diastereomers. Key signals include the Boc-protected amine (~1.4 ppm, singlet) and pyrrolidine ring protons (δ 3.5–4.2 ppm) .

Q. What experimental variables should be investigated to resolve low yields during the Boc-protection step?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables:

- Temperature : Optimize between 0°C (to minimize side reactions) and 25°C.

- Base : Compare triethylamine, DMAP, or pyridine for reaction efficiency.

- Solvent : Test dichloromethane vs. THF for solubility and reactivity .

- Troubleshooting : If yields remain low, consider scavenging unreacted Boc anhydride with aqueous sodium bicarbonate or switching to Boc-OSu (succinimidyl carbonate) for milder conditions .

Q. How can researchers address discrepancies in purity analysis between HPLC and H NMR data?

- Methodological Answer :

- Root Cause Analysis :

- HPLC Artifacts : Check for column degradation or mobile phase contamination. Use a C18 column with 0.1% TFA in acetonitrile/water.

- NMR Solvent Effects : Ensure complete dissolution in deuterated solvents (e.g., CDCl₃) and verify integration of residual protonated solvent peaks.

- Cross-Validation : Confirm purity via mass spectrometry (ESI-MS) to detect low-level impurities not resolved by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.